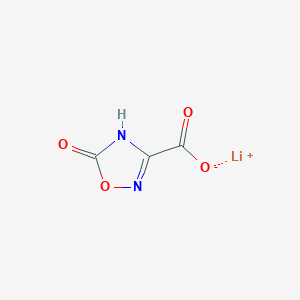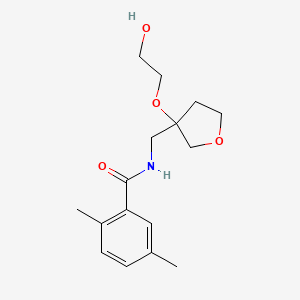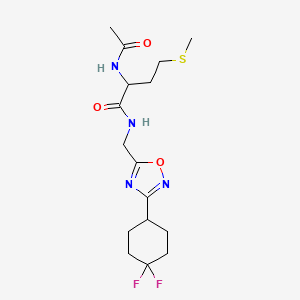![molecular formula C5H12Cl2N4O B2818986 [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride CAS No. 2580097-89-6](/img/structure/B2818986.png)
[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2613299-56-0 . It has a molecular weight of 215.08 .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds, such as “[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride”, has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride” (also known as “{5-[(1r)-1-aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride”), focusing on six unique applications:
Pharmaceutical Development
This compound is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to act as a scaffold for drug design, particularly in the synthesis of antiviral, antibacterial, and antifungal agents. The triazole ring is known for its stability and ability to interact with various biological targets, making it a valuable component in medicinal chemistry .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its triazole moiety can participate in various chemical reactions, including click chemistry, which is widely used for constructing complex molecules with high efficiency and specificity. This makes it an essential tool for synthesizing new organic compounds and materials .
Polymer Chemistry
The compound is also utilized in polymer chemistry for creating novel polymers with enhanced properties. The triazole ring can be incorporated into polymer backbones, improving their thermal stability, mechanical strength, and resistance to degradation. These polymers have applications in various industries, including automotive, aerospace, and electronics .
Chemical Biology
In chemical biology, this compound is used for bioconjugation and labeling of biomolecules. Its ability to form stable covalent bonds with proteins, nucleic acids, and other biomolecules makes it a valuable tool for studying biological processes and developing diagnostic assays. It is particularly useful in the development of fluorescent probes and imaging agents .
Supramolecular Chemistry
The compound’s triazole ring is also significant in supramolecular chemistry, where it is used to design and synthesize host-guest systems, molecular switches, and self-assembled structures. These systems have applications in drug delivery, molecular recognition, and the development of smart materials .
Materials Science
In materials science, this compound is employed to develop new materials with unique properties. Its incorporation into metal-organic frameworks (MOFs) and coordination polymers can enhance their functionality, such as gas storage, separation, and catalysis. These materials are crucial for environmental and industrial applications .
Safety and Hazards
Propriétés
IUPAC Name |
[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.2ClH/c1-3(6)5-7-4(2-10)8-9-5;;/h3,10H,2,6H2,1H3,(H,7,8,9);2*1H/t3-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVSRQSYDIYXKN-HWYNEVGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NNC(=N1)CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2818903.png)

![N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2818905.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2818907.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2818911.png)

![1-[4-(4-chlorophenyl)piperazino]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-ethanedione](/img/structure/B2818917.png)


![5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2818920.png)

![1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2818922.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2818926.png)